

In-Depth Technical Guide to the Spectral Data of Boc-Cys(Dpm)-OH

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Compound of Interest

Compound Name: Boc-Cys(Dpm)-OH

Cat. No.: B558595

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This technical guide provides a comprehensive overview of the expected spectral data for N-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly referred to as **Boc-Cys(Dpm)-OH**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and representative data based on its chemical structure. It also includes detailed experimental protocols for acquiring such data and a workflow for the characterization process.

Chemical Structure and Properties

- Chemical Name: N-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine
- Abbreviation: **Boc-Cys(Dpm)-OH**
- CAS Number: 21947-97-7[1][2][3]
- Molecular Formula: C₂₁H₂₅NO₄S[1][2]
- Molecular Weight: 387.50 g/mol [2][3]

Structure:

Predicted Spectral Data

The following tables summarize the expected spectral data for **Boc-Cys(Dpm)-OH** based on the characteristic signals of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.50	m	10H	Aromatic protons of the Dpm group
~ 5.20 - 5.40	d	1H	NH proton of the Boc group
~ 4.80 - 5.00	s	1H	Methine proton (CH) of the Dpm group
~ 4.40 - 4.60	m	1H	α -proton (α -CH) of the cysteine backbone
~ 2.90 - 3.20	m	2H	β -protons (β -CH ₂) of the cysteine backbone
1.45	s	9H	tert-Butyl protons of the Boc group
> 10.0 (broad)	s	1H	Carboxylic acid proton (COOH)

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 174.0 - 176.0	Carboxylic acid carbon (COOH)
~ 155.0 - 156.0	Carbonyl carbon of the Boc group
~ 140.0 - 142.0	Quaternary aromatic carbons of the Dpm group
~ 127.0 - 129.0	Aromatic carbons of the Dpm group
~ 80.0 - 81.0	Quaternary carbon of the Boc group (C(CH ₃) ₃)
~ 56.0 - 58.0	Methine carbon (CH) of the Dpm group
~ 53.0 - 55.0	α -carbon (α -CH) of the cysteine backbone
~ 34.0 - 36.0	β -carbon (β -CH ₂) of the cysteine backbone
~ 28.3	tert-Butyl carbons of the Boc group (C(CH ₃) ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
2500 - 3300 (broad)	Medium	O-H stretch of the carboxylic acid
~ 3300 - 3400	Medium	N-H stretch of the carbamate
~ 2970 - 2980	Medium	C-H stretch (aliphatic, Boc and cysteine backbone)
~ 1700 - 1725	Strong	C=O stretch of the carboxylic acid
~ 1680 - 1700	Strong	C=O stretch of the Boc group (urethane carbonyl)
~ 1495 - 1600	Variable	C=C stretches of the aromatic rings in the Dpm group
~ 1150 - 1170	Strong	C-O stretch of the Boc group
~ 690 - 750	Strong	C-H out-of-plane bending of the monosubstituted phenyl rings

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z Value	Ion Species	Description
388.15	$[M+H]^+$	Molecular ion with a proton adduct.
410.13	$[M+Na]^+$	Molecular ion with a sodium adduct.
332.12	$[M+H - C_4H_8]^+$	Loss of isobutylene from the Boc group.
288.13	$[M+H - C_5H_9O_2]^+$	Loss of the entire Boc group.
167.09	$[Dpm \text{ group fragment}]^+$	Diphenylmethyl cation fragment.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for protected amino acids like **Boc-Cys(Dpm)-OH**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Boc-Cys(Dpm)-OH**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.
 - Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters include:
 - Spectrometer Frequency: 400 MHz or higher for better resolution.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay (d1): 1-5 seconds.
 - Pulse Width: Calibrated 90-degree pulse.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include:
 - Spectrometer Frequency: 100 MHz or higher.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectrum to the internal standard or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **Boc-Cys(Dpm)-OH** powder directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum.
 - Identify and label the major absorption peaks.

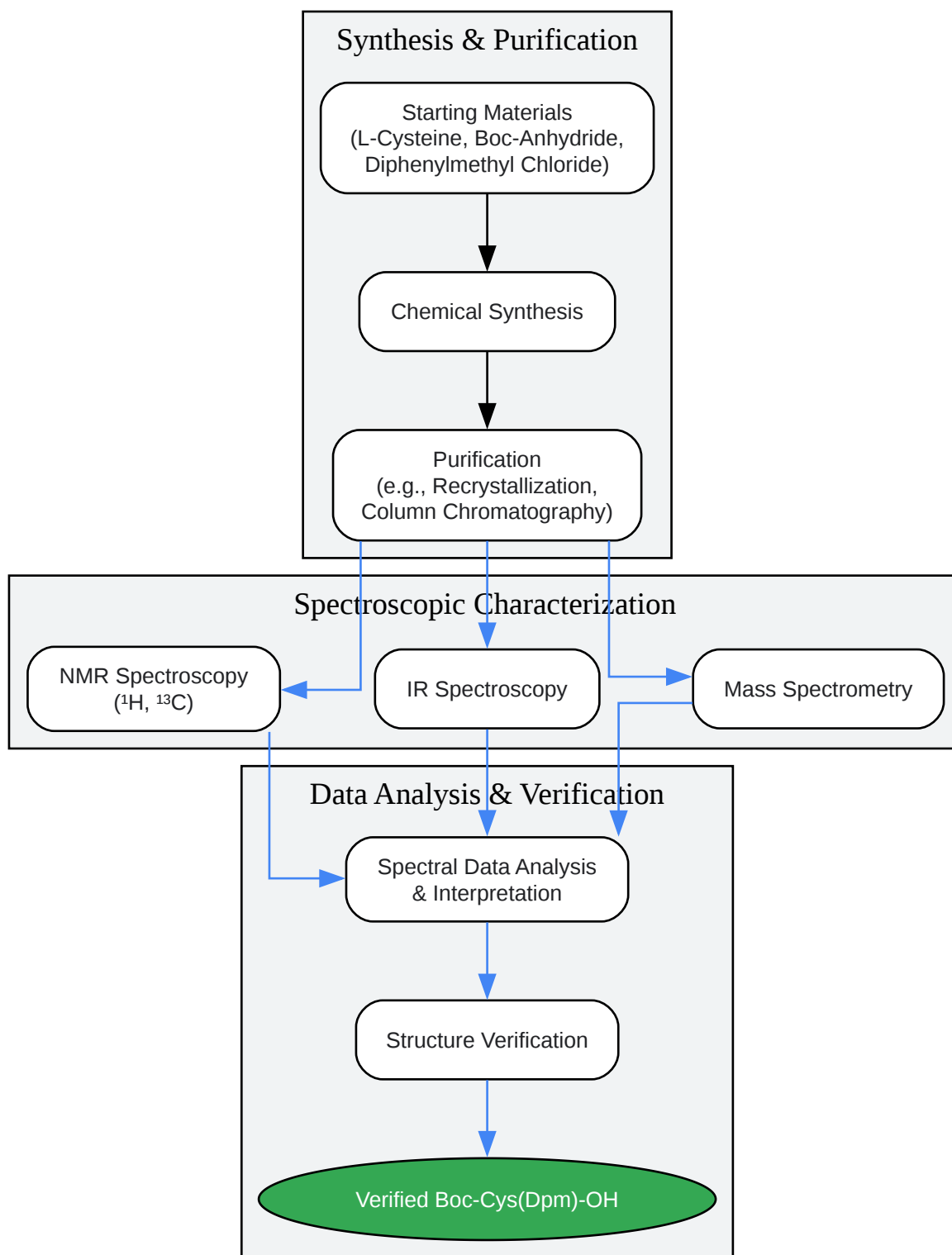
Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **Boc-Cys(Dpm)-OH** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
 - A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode.
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).
 - Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Data Processing:

- Analyze the resulting spectrum to identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, etc.) and any significant fragment ions.
- Compare the observed m/z values with the calculated theoretical values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected amino acid such as **Boc-Cys(Dpm)-OH**.



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Caption: Workflow for Synthesis and Characterization of **Boc-Cys(Dpm)-OH**.

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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-Cys(Dpm)-OH | 21947-97-7 [sigmaaldrich.com]
- 3. Boc-Cys (Dpm)-OH, RHAWN, 2508441 - 나비엠알오 [navimro.com]
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